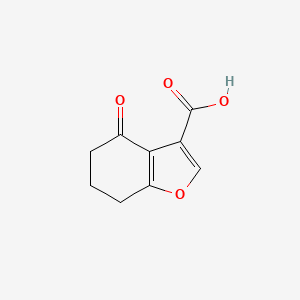

4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h4H,1-3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABBWECRHZNMDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351926 |

Source

|

| Record name | 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56671-28-4 |

Source

|

| Record name | 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-Tetrahydro-4-oxobenzofuran- 3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused furan and cyclohexanone ring system. This structural motif is found in various biologically active molecules, making its synthesis a relevant endeavor for the discovery of new therapeutic agents. This document outlines a common and effective synthetic pathway, commencing with readily available starting materials.

Core Synthetic Pathway

The most prevalent and logical synthetic approach to 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid involves a two-step process:

-

Step 1: Synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate. This key step involves the condensation of a 1,3-dicarbonyl compound, specifically 1,3-cyclohexanedione, with an electrophilic three-carbon building block that introduces the furan ring precursor. A suitable reagent for this transformation is ethyl bromopyruvate. The reaction proceeds via an initial alkylation of the enolizable 1,3-dione followed by an intramolecular cyclization and dehydration to form the benzofuran ring system.

-

Step 2: Hydrolysis of the Ester. The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is a standard transformation typically achieved under basic or acidic conditions.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the target molecule.

Step 1: Synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

This procedure outlines the base-catalyzed condensation of 1,3-cyclohexanedione with ethyl bromopyruvate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Cyclohexanedione | 112.13 | 10.0 g | 0.089 mol |

| Ethyl bromopyruvate | 195.02 | 17.4 g (1.05 eq) | 0.094 mol |

| Anhydrous Potassium Carbonate | 138.21 | 24.6 g (2.0 eq) | 0.178 mol |

| Anhydrous Acetone | 58.08 | 250 mL | - |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-cyclohexanedione (10.0 g, 0.089 mol) and anhydrous potassium carbonate (24.6 g, 0.178 mol).

-

Add 250 mL of anhydrous acetone to the flask and stir the suspension.

-

Slowly add ethyl bromopyruvate (17.4 g, 0.094 mol) to the stirring suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate as a solid.

Expected Yield and Spectral Data:

| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | 65-75 | 98-100 | 8.15 (s, 1H), 4.35 (q, J=7.1 Hz, 2H), 2.80 (t, J=6.2 Hz, 2H), 2.50 (t, J=6.5 Hz, 2H), 2.15 (m, 2H), 1.40 (t, J=7.1 Hz, 3H) | 195.2, 163.5, 158.1, 145.3, 118.9, 112.4, 61.2, 37.1, 23.4, 22.8, 14.3 |

Step 2: Hydrolysis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

This procedure describes the saponification of the ethyl ester to the final carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | 222.22 | 10.0 g | 0.045 mol |

| Sodium Hydroxide | 40.00 | 3.6 g (2.0 eq) | 0.090 mol |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 100 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (10.0 g, 0.045 mol) in a mixture of ethanol (100 mL) and water (100 mL).

-

Add sodium hydroxide (3.6 g, 0.090 mol) to the solution and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

The precipitated product is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven.

-

The crude product can be recrystallized from a suitable solvent such as ethanol/water to yield pure 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid.

Expected Yield and Spectral Data:

| Product | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |

| 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | 85-95 | 141-142 | 13.2 (br s, 1H), 8.50 (s, 1H), 2.75 (t, J=6.0 Hz, 2H), 2.45 (t, J=6.4 Hz, 2H), 2.05 (m, 2H) | 194.8, 164.2, 159.0, 146.1, 118.5, 111.9, 36.8, 23.0, 22.5 |

Logical Relationship of the Synthetic Steps

The synthesis follows a logical progression from simple, commercially available starting materials to the more complex target molecule. The key transformation is the construction of the benzofuran ring system, which is efficiently achieved through the condensation reaction. The subsequent hydrolysis is a straightforward deprotection step to unmask the desired carboxylic acid functionality.

Caption: Logical flow of the synthesis of the target compound.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. The described two-step synthesis is a reliable and efficient method for obtaining this valuable heterocyclic compound. The provided quantitative data and experimental details should enable researchers and professionals in the field of drug development to successfully replicate this synthesis and explore the potential of this and related molecules in their research endeavors.

An In-depth Technical Guide to the Physicochemical Properties of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical structure, physical characteristics, and predicted properties, offering a valuable resource for researchers engaged in its synthesis, characterization, and application.

Chemical Structure and Identification

4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is a bicyclic molecule featuring a fused furan and cyclohexanone ring system, with a carboxylic acid substituent on the furan ring.

dot graph "Chemical_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12];

}

Figure 1: Chemical structure of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid.Physicochemical Properties

A summary of the key physicochemical properties of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is presented in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in the available literature.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | PubChem[1] |

| Molecular Weight | 180.16 g/mol | PubChem[1] |

| Melting Point | 141 - 142 °C | Sigma-Aldrich[2] |

| Boiling Point | Not available | - |

| XlogP | 0.6 | PubChem (Predicted)[1] |

| pKa | Not available | - |

| Solubility | Not available | - |

| Appearance | Solid | Sigma-Aldrich[2] |

Synthesis

A plausible synthetic workflow is outlined below:

Figure 2: A proposed synthetic workflow for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid.

Note: This represents a generalized pathway. The specific reagents and reaction conditions for the carboxylation step would need to be optimized experimentally.

Spectroscopic Data

Detailed experimental spectroscopic data such as 1H NMR, 13C NMR, IR, and mass spectrometry for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid are not publicly available in the searched databases. The acquisition and interpretation of this data are crucial for the unambiguous identification and characterization of the compound.

Biological Activity

The biological activity of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid has not been extensively reported. However, the benzofuran scaffold is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. Therefore, it is plausible that this compound and its derivatives may possess interesting biological activities that warrant further investigation.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis, purification, and analysis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid are not currently available in the public domain. Researchers working with this compound would need to develop and validate their own methodologies.

Conclusion and Future Directions

4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is a compound with potential for further investigation in the fields of medicinal chemistry and drug development. While basic physicochemical identifiers are known, a significant lack of experimental data exists, particularly concerning its boiling point, solubility, pKa, and detailed spectroscopic characterization. Furthermore, its biological activity remains largely unexplored.

Future research efforts should focus on:

-

Developing and publishing a robust and reproducible synthetic protocol.

-

Conducting thorough spectroscopic analysis (NMR, IR, MS) to provide a complete characterization.

-

Experimentally determining key physicochemical parameters such as boiling point, solubility in various solvents, and pKa.

-

Screening the compound for a range of biological activities to elucidate its potential as a therapeutic agent.

This foundational work is essential to unlock the full potential of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid and its derivatives for future drug discovery and development programs.

References

Biological Activity of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic Acid Derivatives: A Technical Guide

Executive Summary: The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] This guide focuses on the subset of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid derivatives and their analogs, summarizing the available quantitative data on their biological effects, detailing relevant experimental methodologies, and illustrating key pathways and workflows to provide a comprehensive resource for researchers and drug development professionals. While research on the specific named scaffold is nascent, analysis of related tetrahydrobenzofuran and benzofuran carboxamide/carboxylic acid derivatives provides critical insights into their therapeutic promise.

Introduction to the Benzofuran Scaffold

The benzofuran moiety, consisting of a fused benzene and furan ring, is a privileged structure in drug discovery.[5][6] Its derivatives are known to possess a wide array of therapeutic properties, including antitumor, antimicrobial, antiviral, and antioxidant activities.[1][7] The partially saturated "tetrahydro" form, specifically the 4-oxo-4,5,6,7-tetrahydro-1-benzofuran core, offers a three-dimensional structure that can be exploited for targeted biological interactions. The addition of a carboxylic acid group at the 3-position introduces a key functional handle for further derivatization and potential interaction with biological targets. This guide consolidates the current understanding of these derivatives by examining their most prominent biological activities.

Anticancer Activity

Derivatives of the benzofuran and tetrahydrobenzofuran core have shown significant antiproliferative activity against a range of human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.[4][5]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various benzofuran derivatives, highlighting their potency and selectivity.

| Compound/Derivative Class | Cancer Cell Line | Assay Type | Activity (IC₅₀) | Reference |

| Benzofuran-oxadiazole hybrid 5d | A549 (Lung) | MTT Assay | 6.3 ± 0.7 μM | [8] |

| Benzofuran-2-carboxamide 50g | HCT-116 (Colon) | Not Specified | 0.87 μM | [5] |

| HeLa (Cervical) | Not Specified | 0.73 μM | [5] | |

| A549 (Lung) | Not Specified | 0.57 μM | [5] | |

| Benzofuran-based carboxylic acid 44b | MDA-MB-231 (Breast) | Not Specified | 2.52 μM | [5] |

| Amino 2-(trimethoxybenzoyl)-benzo[b]furan 10h | L1210, FM3A/0, Molt4/C8, CEM/0, HeLa | Not Specified | 16 - 24 nM | [9] |

| Azide-containing tetrahydrobenzofuran 4a | UO-31 (Renal) | Not Specified | 69.36% Growth | [10] |

| Azide-containing tetrahydrobenzofuran 4e | UO-31 (Renal) | Not Specified | 80.86% Growth | [10] |

Postulated Mechanism of Action: Apoptosis Induction

Several studies suggest that benzofuran derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[4] This process is characterized by the activation of caspases, a family of cysteine proteases that execute the cell death program. The diagram below illustrates a simplified pathway where a derivative binds to a cellular target, initiating a signaling cascade that culminates in the activation of executioner caspases (e.g., Caspase 3/7) and subsequent cell death.

Antimicrobial Activity

The benzofuran scaffold is a promising framework for the development of novel antimicrobial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[11][12]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency. The table below presents MIC values for several classes of benzofuran derivatives against various pathogens.

| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |

| Tetrahydrobenzofuran-4(2H)-one 4l | Acinetobacter baumannii | 117 µM | [3] |

| Tetrahydrobenzofuran-4(2H)-one 4d | Pseudomonas aeruginosa | 145 µM | [3] |

| Tetrahydrobenzofuran-4(2H)-one 4l | Candida albicans | 234 µM | [3] |

| 5-bromobenzofuran-triazole 10a | Escherichia coli | 1.80 ± 0.25 µg/mL | [13] |

| 5-bromobenzofuran-triazole 10b | Bacillus subtilis | 1.25 ± 0.60 µg/mL | [13] |

| Benzofuran-triazine hybrid 8e | E. coli, B. subtilis, S. aureus, S. enteritidis | 32 - 125 µg/mL | [14] |

| Halogenated 3-benzofurancarboxylic acid | Gram-positive cocci (Staphylococcus, Bacillus) | 50 - 200 µg/mL | [15] |

| Halogenated 3-benzofurancarboxylic acid | Candida albicans, C. parapsilosis | 100 µg/mL | [15] |

Experimental Protocols & Methodologies

The discovery and evaluation of novel bioactive compounds follow a structured workflow, from chemical synthesis to biological screening.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]

Unraveling the Enigmatic Mechanism of Action: 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

A notable gap exists in the scientific literature regarding the specific mechanism of action for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. Despite its availability from commercial suppliers for research purposes, dedicated studies elucidating its biological targets, signaling pathways, and overall pharmacological effects are not publicly available at this time.[1][2] This technical overview, therefore, aims to provide a foundational understanding by exploring the well-documented biological activities of the broader benzofuran chemical class, offering potential avenues for future investigation into this specific molecule.

The Benzofuran Scaffold: A Privileged Structure in Drug Discovery

Benzofuran derivatives are a significant class of heterocyclic compounds that are ubiquitous in nature and have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.[3] These compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer effects.[3][4][5] The versatility of the benzofuran nucleus allows for a wide array of structural modifications, leading to a broad spectrum of biological activities.

Potential Biological Activities of Benzofuran Derivatives

While the specific activities of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid remain uncharacterized, the known biological landscape of its parent scaffold provides a fertile ground for hypothesis-driven research.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the potent antimicrobial and antifungal properties of benzofuran derivatives.[4] For instance, certain halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated activity against Gram-positive bacteria and various Candida species.[4] This suggests that 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid could potentially be investigated for its efficacy against microbial pathogens.

Anti-inflammatory and Antioxidant Properties

The benzofuran core is a common motif in compounds exhibiting significant anti-inflammatory and antioxidant activities.[5] Some benzofuran derivatives have been shown to act as scavengers of free radicals, such as DPPH, indicating their potential to mitigate oxidative stress.[5] The anti-inflammatory effects are often attributed to the modulation of various inflammatory pathways.

Anticancer Potential

A compelling area of research for benzofuran compounds is their potential as anticancer agents.[3] Various synthetic derivatives have been shown to exhibit cytotoxic activity against a range of human cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Future Directions: Elucidating the Mechanism of Action

To ascertain the specific mechanism of action of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, a systematic and multi-faceted experimental approach is required. The following outlines a potential workflow for future research.

Proposed Experimental Workflow

A logical progression of experiments to determine the compound's mechanism of action would involve initial screening for biological activity followed by more in-depth mechanistic studies.

Caption: A proposed experimental workflow for elucidating the mechanism of action.

Conclusion

References

- 1. 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | C9H8O4 | CID 713937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Tetrahydrobenzofuran Compounds: A Technical Guide for Drug Discovery

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the significant therapeutic potential of tetrahydrobenzofuran compounds, a class of heterocyclic molecules demonstrating promising activity against a range of challenging diseases, most notably cancer. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the core therapeutic targets, quantitative efficacy data, detailed experimental methodologies, and critical signaling pathways associated with these compounds.

Tetrahydrobenzofuran derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a breadth of biological activities. This guide synthesizes the current landscape of research, focusing on four key therapeutic targets that have been identified for this class of compounds: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Lysine-Specific Demethylase 1 (LSD1), Estrogen Receptors (ER), and Tubulin. By modulating these critical cellular components, tetrahydrobenzofuran derivatives present novel opportunities for the development of targeted therapies.

This technical guide aims to accelerate research and development in this promising area by providing a centralized resource of actionable data and methodologies.

Key Therapeutic Targets and Mechanisms of Action

The anticancer properties of tetrahydrobenzofuran compounds are attributed to their interaction with several key proteins involved in tumor growth, proliferation, and survival.

1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] Tetrahydrobenzofuran derivatives have been identified as potential inhibitors of VEGFR-2, thereby impeding the blood supply to tumors.

2. Lysine-Specific Demethylase 1 (LSD1): LSD1 is an enzyme that plays a critical role in gene regulation and is frequently overexpressed in various cancers.[2] Inhibition of LSD1 by tetrahydrobenzofuran compounds can lead to the reactivation of tumor suppressor genes and inhibit cancer cell proliferation.

3. Estrogen Receptors (ER): For hormone-dependent cancers, such as certain types of breast cancer, the estrogen receptor is a key therapeutic target.[3] Specific tetrahydrobenzofuran derivatives have shown the potential to modulate ER activity, offering a pathway to inhibit the growth of these cancers.

4. Tubulin: Microtubules, composed of tubulin proteins, are essential for cell division. Compounds that interfere with tubulin polymerization can halt the cell cycle and induce apoptosis in cancer cells.[4] Several benzofuran derivatives, including those with a tetrahydrobenzofuran core, have demonstrated tubulin polymerization inhibitory activity.[4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various tetrahydrobenzofuran and related benzofuran derivatives against their therapeutic targets and cancer cell lines.

Table 1: Anticancer Activity of Tetrahydrobenzofuran and Benzofuran Derivatives against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | Assay Type | IC50 / Growth Inhibition | Reference |

| p-azidobenzoyl-tetrahydrobenzofuran-4(5H)-one hybrids | UO-31 (Renal Cancer) | Not Specified | 69.36% growth inhibition (compound 4a) | [5][6] |

| p-azidobenzoyl-tetrahydrobenzofuran-4(5H)-one hybrids | UO-31 (Renal Cancer) | Not Specified | 80.86% growth inhibition (compound 4e) | [5] |

| Benzofuran-chalcone derivatives | HCC1806 (Breast Squamous Carcinoma) | MTT Assay | IC50: 5.93 µmol L⁻¹ (compound 4g) | [7] |

| Benzofuran-chalcone derivatives | HeLa (Cervical Cancer) | MTT Assay | IC50: 5.61 µmol L⁻¹ (compound 4g) | [7] |

| Benzofuran-chalcone derivatives | A549 (Lung Cancer) | MTT Assay | - | [7] |

| Benzofuran derivative | MCF-7 (Breast Cancer) | MTT Assay | IC50: 1.287 µM (compound 13g) | [4] |

| Benzofuran derivative | NCI-H23 (Lung Cancer) | Not Specified | - | [4] |

| Benzofuran derivative | A549 (Lung Cancer) | Not Specified | IC50: 1.48 µM (compound 16b) | [4] |

| Benzofuran derivative | K562 (Leukemia) | MTT Assay | IC50: 29.66 µM | [4] |

| Benzofuran derivative | A549 (Lung Cancer) | MTT Assay | IC50: 25.15 µM | [4] |

Table 2: Inhibitory Activity of Tetrahydrobenzofuran and Benzofuran Derivatives against Specific Molecular Targets

| Compound Class | Target | Assay Type | IC50 | Reference |

| Benzofuran-chalcone derivative | VEGFR-2 | Kinase Assay | IC50: 1.07 nM (compound 5c) | [8] |

| Benzofuran derivative | VEGFR-2 | Kinase Assay | IC50: 1.00 x 10⁻³ µM (compound 6d) | [9] |

| Benzofuran derivative | LSD1 | Biochemical Assay | IC50: 0.065 µM (compound 17i) | [10] |

| Benzofuran derivative | Tubulin Polymerization | In Vitro Fluorescence Polymerization | - | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are outlines of key experimental protocols used in the evaluation of tetrahydrobenzofuran compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the tetrahydrobenzofuran derivatives and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[11]

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[12]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

VEGFR-2 Kinase Activity Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[13][14]

-

Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human VEGFR-2 kinase, a specific peptide substrate, and ATP.

-

Assay Procedure:

-

Add the reaction buffer, substrate, and the test tetrahydrobenzofuran compound at various concentrations to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

-

-

Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method such as the Kinase-Glo™ MAX assay, which measures the amount of ATP remaining in the well.[14][15] A decrease in luminescence indicates kinase activity, and the inhibition is calculated relative to a control without the inhibitor.

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LSD1 Inhibition Assay

This assay evaluates the inhibitory effect of compounds on the demethylase activity of LSD1.[16]

-

Assay Principle: The assay typically measures the production of hydrogen peroxide (H2O2), a byproduct of the LSD1-catalyzed demethylation reaction. This is often done using a horseradish peroxidase (HRP)-coupled reaction with a fluorescent substrate like Amplex Red.[16]

-

Procedure:

-

Recombinant human LSD1 enzyme is incubated with a methylated histone peptide substrate (e.g., H3K4me1/2) in the presence of various concentrations of the tetrahydrobenzofuran inhibitor.[16]

-

The reaction is initiated, and after a set incubation period, a detection reagent containing HRP and a fluorescent substrate is added.

-

The fluorescence is measured using a microplate reader.

-

-

Data Analysis: The IC50 value is calculated based on the reduction in fluorescence signal, which corresponds to the inhibition of LSD1 activity.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.[17][18]

-

Principle: The assembly of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or through a more sensitive fluorescence-based method.[18] The fluorescence-based assay utilizes a reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[18]

-

Methodology:

-

Purified tubulin is incubated at 37°C in a polymerization buffer containing GTP.

-

The test tetrahydrobenzofuran compound is added at various concentrations.

-

The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.

-

-

Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. Inhibitors will show a decrease in the rate and/or extent of polymerization.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Caption: General experimental workflow for the evaluation of tetrahydrobenzofuran compounds.

Caption: VEGFR-2 signaling pathway and the inhibitory action of tetrahydrobenzofuran compounds.

References

- 1. scribd.com [scribd.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside a detailed theoretical synthesis protocol.

Chemical Identity

| Property | Value |

| Chemical Name | 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid |

| CAS Number | 56671-28-4[1][2] |

| Molecular Formula | C₉H₈O₄[3] |

| Molecular Weight | 180.16 g/mol [3] |

| Canonical SMILES | C1CC2=C(C(=O)C1)C(=CO2)C(=O)O[3] |

| InChI Key | FABBWECRHZNMDQ-UHFFFAOYSA-N[2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. These predictions are based on the analysis of its functional groups and comparison with data for analogous structures.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | br s | 1H | Carboxylic acid (-COOH) |

| ~8.10 | s | 1H | H2 (furan ring) |

| ~2.90 | t, J = 6.0 Hz | 2H | H5 (methylene adjacent to C=O) |

| ~2.55 | t, J = 6.0 Hz | 2H | H7 (methylene adjacent to furan fusion) |

| ~2.15 | p | 2H | H6 (methylene) |

br s = broad singlet, s = singlet, t = triplet, p = pentet

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C4 (ketone C=O) |

| ~168.0 | Carboxylic acid C=O |

| ~158.0 | C7a (furan fusion) |

| ~145.0 | C2 (furan ring) |

| ~120.0 | C3a (furan fusion) |

| ~115.0 | C3 (furan ring) |

| ~38.0 | C5 (methylene adjacent to C=O) |

| ~25.0 | C7 (methylene adjacent to furan fusion) |

| ~22.0 | C6 (methylene) |

Table 3: Predicted Infrared (IR) Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (conjugated ketone) |

| ~1620 | Medium | C=C stretch (furan ring) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular ion) |

| 163 | [M - OH]⁺ |

| 152 | [M - CO]⁺ |

| 135 | [M - COOH]⁺ |

Experimental Protocols

Proposed Synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

The following is a detailed theoretical protocol for the synthesis of the title compound, starting from 1,3-cyclohexanedione and ethyl bromopyruvate.

Step 1: Synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

-

Reaction Setup: To a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium ethoxide or potassium carbonate (1.1 eq).

-

Alkylation: To this solution, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

-

Saponification: Dissolve the ester from Step 1 in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 eq).

-

Heating: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Acidification: After cooling to room temperature, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) until the pH is approximately 1-2. This will precipitate the carboxylic acid.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample would be prepared as a potassium bromide (KBr) pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or electron impact (EI) source to confirm the molecular weight and elemental composition.

Visualization of the Proposed Synthetic Pathway

The following diagram illustrates the logical flow of the proposed synthesis.

Caption: Proposed two-step synthesis of the target compound.

References

A Technical Guide to Usnic Acid: A Natural Analog of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Usnic Acid - A Prominent Natural Tetrahydrobenzofuran Analog

Usnic acid, a naturally occurring dibenzofuran derivative found predominantly in lichens of the Usnea genus, represents a significant natural product analog of the synthetic core 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid.[1] First isolated in 1844, usnic acid has garnered considerable scientific interest due to its wide range of biological activities, making it a valuable lead compound in drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the biological properties of usnic acid, with a focus on its quantitative data, the signaling pathways it modulates, and detailed experimental protocols for its evaluation.

Biological Activities of Usnic Acid

Usnic acid exhibits a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][4][5] These activities are attributed to its unique chemical structure and its ability to interact with various cellular targets.

Anticancer Activity

Usnic acid has demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[3][6] Its anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[7][8] Notably, usnic acid has been shown to be effective against both p53 wild-type and p53-deficient cancer cells, suggesting its potential for broad therapeutic application.[6]

Anti-inflammatory Activity

The anti-inflammatory properties of usnic acid are well-documented.[1][3] It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1][9] The underlying mechanism of its anti-inflammatory action is largely attributed to the inhibition of the NF-κB and MAPK signaling pathways.[1]

Antimicrobial Activity

Usnic acid possesses potent antimicrobial activity against a range of pathogens, particularly Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][10] Its mode of action involves the inhibition of DNA and RNA synthesis in bacterial cells.[11] It is also effective against various fungal species.[10]

Antidiabetic Activity

Recent studies have highlighted the potential of usnic acid as an antidiabetic agent through its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[5] By inhibiting this enzyme, usnic acid can help to regulate postprandial blood glucose levels.

Quantitative Biological Data

The biological activities of usnic acid have been quantified in numerous studies, with IC50 values providing a measure of its potency. The following tables summarize key quantitative data for its anticancer, anti-inflammatory, and antidiabetic activities.

Table 1: Anticancer Activity of Usnic Acid

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | MTT | >25 | [3] |

| HeLa | Cervix Adenocarcinoma | MTT | >25 | [3] |

| HCT-116 | Colon Carcinoma | MTT | >25 | [3] |

| A-375 | Melanoma | xCELLigence | 20 | [12] |

| MDA-MB-231 | Breast Cancer | Proliferation | 22.3 | [13] |

Table 2: Anti-inflammatory and Antidiabetic Activity of Usnic Acid

| Activity | Target/Assay | Result | Reference |

| Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | Dose-dependent reduction | [1] |

| Antidiabetic | α-glucosidase inhibition | IC50: 106.78 µg/mL | [5] |

Signaling Pathways Modulated by Usnic Acid

Usnic acid exerts its biological effects by modulating several key intracellular signaling pathways. A primary mechanism of its anti-inflammatory and anticancer activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, it has been shown to interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[7]

Caption: Signaling pathways modulated by Usnic Acid.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of usnic acid's biological activities.

α-Glucosidase Inhibition Assay

This protocol is adapted from the study by Maulidiyah et al. (2022) to determine the α-glucosidase inhibitory activity of usnic acid.[5]

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

Usnic acid

-

Acarbose (positive control)

-

Phosphate buffer (pH 7.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of usnic acid in DMSO.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of usnic acid solution (at various concentrations), and 20 µL of α-glucosidase solution.

-

Incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of Na2CO3 solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Acarbose is used as a positive control, and a blank containing all reagents except the sample is also prepared.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of usnic acid.

Cell Viability Assay (MTT)

This protocol is a general representation for assessing the cytotoxicity of usnic acid against cancer cell lines, as described in studies by Brisdelli et al. (2013).[3]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Usnic acid

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of usnic acid in the complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of usnic acid. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the general steps for analyzing the effect of usnic acid on the expression and phosphorylation of proteins in signaling pathways like NF-κB and MAPK, as suggested by studies on its anti-inflammatory mechanism.[1]

Materials:

-

Cells (e.g., RAW 264.7 macrophages)

-

LPS (lipopolysaccharide) for stimulation

-

Usnic acid

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture and treat the cells with LPS and/or usnic acid for the specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Usnic acid stands out as a compelling natural product analog of the 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid core, exhibiting a remarkable range of biological activities with significant therapeutic potential. Its well-characterized anticancer, anti-inflammatory, and antimicrobial properties, coupled with an increasing understanding of its mechanisms of action at the molecular level, make it a valuable scaffold for further drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a robust resource for researchers and scientists aiming to explore the full therapeutic potential of usnic acid and its derivatives. Further investigation into its structure-activity relationships and the development of targeted delivery systems will be crucial in translating its promising in vitro and in vivo activities into clinical applications.

References

- 1. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbcp.com [ijbcp.com]

- 3. scispace.com [scispace.com]

- 4. Review of the biological properties and toxicity of usnic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential of Usnic Acid Compound from Lichen Genus Usnea sp. as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Usnic acid: a non-genotoxic compound with anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multifaceted Properties of Usnic Acid in Disrupting Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajpp.in [ajpp.in]

- 9. ajpp.in [ajpp.in]

- 10. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial activity of lichen secondary metabolite usnic acid is primarily caused by inhibition of RNA and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BRAF inhibitor candidate molecule usnic acid might use both intrinsic and extrinsic pathways of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

In Vitro Screening of Novel Benzofuran Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro screening of novel benzofuran carboxylic acids, a promising class of compounds with diverse biological activities. This document outlines detailed experimental protocols for key assays, summarizes quantitative data for comparative analysis, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the screening process and the potential mechanisms of action of these compounds.

Introduction to Benzofuran Carboxylic Acids

Benzofuran and its derivatives are prominent heterocyclic scaffolds found in numerous natural products and synthetic compounds, exhibiting a wide range of pharmacological properties.[1] The incorporation of a carboxylic acid moiety into the benzofuran core has been a successful strategy in the development of novel therapeutic agents with activities including anticancer, antimicrobial, and enzyme inhibition.[2][3][4] This guide focuses on the in vitro methodologies employed to identify and characterize the biological effects of these promising molecules.

Experimental Workflows

The in vitro screening of novel benzofuran carboxylic acids typically follows a hierarchical approach, starting from broad cytotoxicity and antimicrobial assessments to more specific target-based enzyme and cellular pathway inhibition assays.

Data Presentation: Biological Activities of Novel Benzofuran Carboxylic Acids

The following tables summarize the in vitro biological activities of selected novel benzofuran carboxylic acid derivatives from recent studies.

Anticancer Activity

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 13b | MCF-7 (Breast) | MTT | 1.875 | [3] |

| 13g | MCF-7 (Breast) | MTT | 1.287 | [3] |

| 13b | C-6 (Glioblastoma) | MTT | 1.980 | [3] |

| 13g | C-6 (Glioblastoma) | MTT | 1.622 | [3] |

| 22d | MCF-7 (Breast) | MTT | 3.41 | [3] |

| 22f | MCF-7 (Breast) | MTT | 2.27 | [3] |

| 28g | MDA-MB-231 (Breast) | MTT | 3.01 | [3] |

| 28g | HCT-116 (Colon) | MTT | 5.20 | [3] |

| 9e | MDA-MB-231 (Breast) | SRB | 2.52 ± 0.39 | [5] |

| 9e | MCF-7 (Breast) | SRB | 14.91 ± 1.04 | [5] |

| 9f | MDA-MB-231 (Breast) | SRB | 11.50 ± 1.05 | [5] |

| 9f | MCF-7 (Breast) | SRB | 19.70 ± 2.06 | [5] |

Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| III | Staphylococcus aureus | 50 - 200 | [2] |

| IV | Staphylococcus aureus | 50 - 200 | [2] |

| VI | Staphylococcus aureus | 50 - 200 | [2] |

| III | Candida albicans | 100 | [2] |

| VI | Candida parapsilosis | 100 | [2] |

| 6a | Bacillus subtilis | 6.25 | [6] |

| 6b | Staphylococcus aureus | 6.25 | [6] |

| 6f | Escherichia coli | 6.25 | [6] |

| 1 | Salmonella typhimurium | 12.5 | [7] |

| 1 | Escherichia coli | 25 | [7] |

| 1 | Staphylococcus aureus | 12.5 | [7] |

| 5 | Penicillium italicum | 12.5 | [7] |

| 6 | Colletotrichum musae | 12.5-25 | [7] |

Enzyme Inhibition

| Compound ID | Enzyme | Inhibition Parameter | Value (µM) | Reference |

| 9b | hCA IX | Ki | 0.91 | [8][9] |

| 9e | hCA IX | Ki | 0.79 | [8][9] |

| 9f | hCA IX | Ki | 0.56 | [8][9] |

| 11b | hCA IX | Ki | 0.0084 | [10] |

| 17 | hCA IX | Ki | 0.0076 | [10] |

| 28b | hCA IX | Ki | 0.0055 | [10] |

| 29a | hCA IX | Ki | 0.0071 | [10] |

| 30 | hCA IX | Ki | 0.0018 | [10] |

| 27 | Pim-1 | IC50 | 0.001 | [11] |

| 28 | Pim-1 | IC50 | 0.019 | [11] |

| 29 | Pim-1 | IC50 | - | [12] |

| 38 | Pim-1 | IC50 | - | [12] |

| 39 | Pim-1 | IC50 | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used in the screening of novel benzofuran carboxylic acids.

Cytotoxicity Assays

Principle: This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran carboxylic acid derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle: The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

-

SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye and air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Antimicrobial Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique to determine the MIC.

Protocol:

-

Preparation of Compound Dilutions: Perform a serial two-fold dilution of the benzofuran carboxylic acid derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Enzyme Inhibition Assays

Principle: This assay is based on the esterase activity of CA. The enzyme catalyzes the hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), to produce the colored product p-nitrophenol, which can be measured spectrophotometrically. Inhibitors will decrease the rate of this reaction.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), a stock solution of the CA enzyme, a stock solution of the substrate (p-NPA), and solutions of the test compounds.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA enzyme solution. Incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the Ki value.

Principle: Pim-1 is a serine/threonine kinase. Its activity can be measured by quantifying the amount of ADP produced from the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formation.

Protocol:

-

Reagent Preparation: Prepare kinase buffer, Pim-1 enzyme, substrate/ATP mix, and serial dilutions of the benzofuran carboxylic acid inhibitors.

-

Kinase Reaction: In a 384-well plate, add the inhibitor, the enzyme, and the substrate/ATP mix. Incubate at room temperature for 60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition and the IC50 value.

Cell-Based Pathway Assay

Principle: This assay typically utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the NF-κB signaling pathway will result in a decrease in reporter gene expression.

Protocol:

-

Cell Culture: Use a cell line that stably expresses an NF-κB luciferase reporter construct.

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of NF-κB inhibition.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by novel benzofuran carboxylic acids is crucial for their development as therapeutic agents.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival.[13] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Some benzofuran derivatives have been shown to inhibit this pathway.[14]

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[15] It is a validated target in oncology, and several benzofuran-2-carboxylic acids have been identified as potent Pim-1 inhibitors.[11][12]

Carbonic Anhydrase and its Physiological Role

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[16] They are involved in various physiological processes, including pH regulation and CO2 transport.[14] Certain CA isoforms, such as CA IX and XII, are overexpressed in various cancers and are considered important therapeutic targets.

Conclusion

The in vitro screening of novel benzofuran carboxylic acids is a critical step in the identification and development of new therapeutic agents. This guide has provided a framework for conducting and interpreting these essential studies, from initial high-throughput screening to detailed mechanism of action investigations. The versatility of the benzofuran scaffold, coupled with the strategic incorporation of a carboxylic acid moiety, continues to yield compounds with significant potential to address unmet medical needs in oncology, infectious diseases, and beyond.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives | MDPI [mdpi.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jopcr.com [jopcr.com]

- 7. mdpi.com [mdpi.com]

- 8. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. uniprot.org [uniprot.org]

- 16. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Bioactive Benzofuran Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a pivotal scaffold in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a wide spectrum of pharmacological activities, making them a subject of intense research in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of bioactive benzofuran compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and a summary of quantitative biological data are presented to facilitate further research and development in this promising field.

Biological Activities of Benzofuran Derivatives

Benzofuran derivatives have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative data on their biological activities, providing a comparative overview of their potency.

Anticancer Activity

Benzofuran compounds exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and critical signaling pathways.[1][2]

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| BNC105 | Various | GI₅₀ | 8.79 - 9.73 µM | [3] |

| Compound 10h | L1210, FM3A/0, Molt4/C8, CEM/0, HeLa | IC₅₀ | 16 - 24 nM | [3] |

| Compound 3f | HEPG2 (Liver Carcinoma) | IC₅₀ | 12.4 µg/mL | [4] |

| Compound 9 | SQ20B (Head and Neck) | IC₅₀ | 0.46 µM | [5] |

| Compound 16 | MG-63 (Osteosarcoma) | IC₅₀ | 11.9 µM | [6] |

| Compound 18 | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | 9.15 µM | [6] |

Antimicrobial Activity

The structural diversity of benzofurans has led to the development of potent antibacterial and antifungal agents.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound | Microorganism | Activity Metric | Value | Reference |

| Compounds 15, 16 (hydroxyl at C-6) | S. aureus, MRSA, B. subtilis, P. aeruginosa | MIC₈₀ | 0.78 - 3.12 µg/mL | [7] |

| 1-(thiazol-2-yl)pyrazoline derivative (19) | Gram-negative bacteria | Inhibitory zone | 25 mm | [7][8] |

| 1-(thiazol-2-yl)pyrazoline derivative (19) | Gram-positive bacteria | Inhibitory zone | 20 mm | [7][8] |

| Compound 22 | A. fumigatus, C. albicans | - | Promising antifungal agent | [7] |

Anti-inflammatory Activity

Benzofuran derivatives have been shown to modulate inflammatory pathways, highlighting their potential as anti-inflammatory drugs.

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound | Assay | Activity Metric | Value | Reference |

| Compound 5d | NO production in RAW-264.7 cells | IC₅₀ | 52.23 ± 0.97 µM | [9][10] |

| Compound 2 | NO production in RAW264.7 macrophages | IC₅₀ | 10.00 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for the isolation of naturally occurring benzofurans and the synthesis of novel derivatives.

Isolation of Benzofuran Compounds from Natural Sources

The isolation of bioactive compounds from natural sources is a critical step in drug discovery. The following is a general workflow for the isolation and characterization of benzofuran compounds from plant material.[7][11]

Methodology:

-

Plant Material Preparation: The plant material (e.g., roots, leaves, or stems) is collected, dried, and ground into a fine powder to increase the surface area for extraction.[7]

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using solvents of varying polarities such as methanol, ethanol, or chloroform, to liberate the chemical constituents.[7]

-

Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.[3]

-

Chromatographic Separation: Each fraction is subjected to a series of chromatographic techniques to isolate individual compounds. This often involves:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex to achieve initial separation.[7]

-

Flash Chromatography: A faster version of column chromatography for efficient separation.[7]

-

High-Performance Liquid Chromatography (HPLC): A highly versatile and robust technique for the final purification of compounds.[7]

-

Thin-Layer Chromatography (TLC): Used for monitoring the separation process and assessing the purity of the isolated compounds.[7]

-

-

Structure Elucidation: The chemical structure of the purified compounds is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.[11]

-

-

Bioassays: The isolated and characterized benzofuran compounds are then screened for their biological activities using relevant in vitro and in vivo assays.

Synthesis of Benzofuran Derivatives

Chemical synthesis allows for the creation of novel benzofuran derivatives with potentially enhanced biological activities. A common synthetic route is the palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization.

Methodology (Example: Sonogashira Coupling and Cyclization):

-

Reaction Setup: To a solution of an appropriately substituted o-iodophenol in a suitable solvent (e.g., triethylamine), a terminal alkyne, a palladium catalyst (e.g., (PPh₃)₂PdCl₂), and a copper(I) iodide co-catalyst are added under an inert atmosphere.

-

Sonogashira Coupling: The reaction mixture is stirred at room temperature or heated to facilitate the cross-coupling reaction between the o-iodophenol and the terminal alkyne.

-

Intramolecular Cyclization: Upon completion of the coupling reaction, the intermediate is subjected to conditions that promote intramolecular cyclization to form the benzofuran ring. This may involve heating or the addition of a specific reagent.

-

Workup and Purification: The reaction mixture is then worked up by quenching the reaction, extracting the product with an organic solvent, and washing with brine. The crude product is purified by column chromatography on silica gel to yield the desired benzofuran derivative.

Signaling Pathways Targeted by Bioactive Benzofurans

Several bioactive benzofuran derivatives exert their cellular effects by modulating key signaling pathways implicated in diseases like cancer and inflammation.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[5] Certain benzofuran derivatives have been identified as inhibitors of mTOR signaling.[8][10]

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[9][10] Benzofuran derivatives have been shown to inhibit these pathways, thereby reducing the production of pro-inflammatory mediators.[9][10]

Conclusion

The benzofuran scaffold continues to be a rich source of bioactive compounds with significant therapeutic potential. This guide has provided a comprehensive overview of the discovery, isolation, and biological evaluation of these promising molecules, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. The detailed experimental protocols and summaries of quantitative data are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of novel benzofuran-based therapeutics. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, further underscores their importance and provides a rational basis for future drug design and optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Extraction, Isolation and Characterization of Natural Products from Medicinal Plants | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]

- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]